Cas no 38327-40-1 (Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI))

Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) structure
38327-40-1 structure
Product Name:Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)
CAS No:38327-40-1
MF:C41H54N2O13
MW:782.873073101044
CID:311508
PubChem ID:6445655
Update Time:2025-04-19

Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)
    • Rifamycin B ethylamide
    • LS-9234
    • rifamycin-B ethylamide
    • Rifamycin-B-aethylamid
    • NSC143422
    • [[2-(ethylamino)-2-oxo-ethoxy]-tetrahydroxy-methoxy-heptamethyl-dioxo-[?]yl] acetate
    • NCI 143-422
    • BRN 5418205
    • Acetamide, 2-((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-N-ethyl-, 21-acetate
    • Acetamide, 2-[[(14E)-21-(acetyloxy)-1,2-dihydro-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-9-yl]oxy]-N-ethyl-
    • 38327-40-1
    • Inchi: 1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+
    • InChI Key: UDCVVHBNXAUZCQ-VATGUWRCSA-N
    • SMILES: O(C(C)=O)C1C(C)C(C=COC2(C)C(C3C4C(=CC(=C(C=4C(=C(C)C=3O2)O)O)NC(C(C)=CC=CC(C)C(C(C)C(C1C)O)O)=O)OCC(NCC)=O)=O)OC |t:8,34,36|

Computed Properties

  • Exact Mass: 782.36300
  • Monoisotopic Mass: 782.36258978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 7
  • Complexity: 1500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 9
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 219Ų

Experimental Properties

  • PSA: 219.41000
  • LogP: 5.09230
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.